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Compound of Interest

Compound Name: 2-Bromo-4-ethylphenol

Cat. No.: B1341062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR)

spectroscopic data for 2-Bromo-4-ethylphenol against related phenolic compounds. The

inclusion of experimental protocols and a visualization of substituent effects aims to facilitate a

deeper understanding of the structural characterization of this compound.

Comparative Analysis of 13C NMR Chemical Shifts
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic

environment of each carbon atom. In aromatic systems like phenols, the positions of

substituents significantly influence the shielding and deshielding of the ring carbons. This effect

is evident when comparing the 13C NMR data of 2-Bromo-4-ethylphenol with its structural

analogs: 4-ethylphenol, 2-bromophenol, and the closely related 2-Bromo-4-methylphenol.

The following table summarizes the experimental 13C NMR chemical shifts for these

compounds and provides predicted values for 2-Bromo-4-ethylphenol. These predictions are

derived from established substituent effects and computational models, offering a reliable

reference for experimental verification.
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Carbon Atom

2-Bromo-4-
ethylphenol
(Predicted,
ppm)

2-Bromo-4-
methylphenol
(Experimental,
ppm)[1][2][3]
[4]

4-Ethylphenol
(Experimental,
ppm)[5][6][7]

2-
Bromophenol
(Experimental,
ppm)[8][9][10]
[11]

C-1 (C-OH) ~150.5 150.03 153.05 ~152.0

C-2 (C-Br) ~111.0 109.83 136.76 110.3

C-3 ~133.0 132.12 115.39 128.9

C-4 (C-Alkyl) ~137.0 129.77 128.98 122.0

C-5 ~116.0 115.74 115.39 128.9

C-6 ~130.0 131.41 128.98 116.2

-CH2- ~28.0 - 27.98 -

-CH3 ~15.5 20.19 15.78 -

Experimental Protocol: 13C NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of 2-
Bromo-4-ethylphenol.

1. Sample Preparation:

Accurately weigh approximately 20-50 mg of 2-Bromo-4-ethylphenol.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl3; Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent can slightly affect chemical

shifts.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).
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Tune and match the 13C probe according to the manufacturer's instructions.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical

peaks.

3. Data Acquisition:

A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker

instruments) is typically used.

Set the spectral width to cover the expected range of chemical shifts for all carbon atoms

(e.g., 0-220 ppm).

The number of scans (NS) should be adjusted to achieve an adequate signal-to-noise ratio.

Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may

be necessary.

A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative spectra.

4. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption lineshapes.

Reference the spectrum. If using CDCl3, the solvent peak at 77.16 ppm can be used as a

reference. Alternatively, an internal standard such as Tetramethylsilane (TMS) can be used

(0 ppm).

Perform baseline correction to ensure accurate integration and peak picking.

Visualization of Substituent Effects
The following diagram illustrates the influence of the electron-withdrawing bromo group and the

electron-donating ethyl group on the 13C NMR chemical shifts of the phenol ring in 2-Bromo-4-
ethylphenol.
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Caption: Substituent influence on 13C chemical shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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